4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene
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Overview
Description
4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene is an organic compound that features a benzene ring substituted with bromomethyl, difluoromethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene typically involves the bromination of a suitable precursor, such as 1-(difluoromethoxy)-2-methoxybenzene. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-(methyl)-1-(difluoromethoxy)-2-methoxybenzene.
Scientific Research Applications
4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The difluoromethoxy and methoxy groups can influence the reactivity and stability of the compound through electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of difluoromethoxy and methoxy groups.
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: Contains a nitrile group instead of a methoxy group.
3-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene is unique due to the presence of both difluoromethoxy and methoxy groups, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
4-(bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-8-4-6(5-10)2-3-7(8)14-9(11)12/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHMLARGLIAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853771-74-1 |
Source
|
Record name | 4-(bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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